2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid
Description
This compound features a tricyclic core composed of a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene scaffold, substituted with a chlorine atom at position 12 and an acetic acid group at position 2.
Properties
IUPAC Name |
2-(12-chloro-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-9-8-5(3-7(15)16)1-2-6(8)17-11(9)14-4-13-10/h4-5H,1-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHCBZDQKCQASD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization is a crucial step in forming the tricyclic structure. This can be achieved through intramolecular reactions such as [4+2] cycloadditions or intramolecular nucleophilic substitutions.
Substitution Reactions
Substitution reactions are used to introduce functional groups such as chloro or amino groups. For example, a chlorination reaction might involve using a chlorinating agent like N-chlorosuccinimide (NCS) in a solvent like dichloromethane.
Functional Group Modifications
To introduce an acetic acid moiety, a carboxylation reaction or the use of a carboxylic acid derivative might be necessary. This could involve reactions like the Kolbe-Schmitt reaction or the use of a Grignard reagent followed by acidification.
Research Outcomes and Challenges
Synthesizing complex tricyclic compounds like 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid poses several challenges, including:
- Regioselectivity : Ensuring the correct position of functional groups.
- Yield Optimization : Maximizing reaction yields while minimizing by-products.
- Purification : Efficiently purifying the final product from complex mixtures.
Chemical Reactions Analysis
2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
Key Research Findings
- Peroxisome Proliferation: Wy-14,643 induced persistent DNA replication in hepatocytes, correlating with carcinogenicity, whereas di(2-ethylhexyl)phthalate (DEHP) caused transient replication despite similar peroxisome proliferation . This suggests that the acetic acid group in the target compound may require structural optimization to mitigate carcinogenic risks.
- Structural Determinants of Solubility: The acetic acid group in the target compound likely improves solubility over analogs with purely aromatic substituents, as seen in its sodium salt derivative (), which is explicitly noted for high solubility .
Biological Activity
2-{12-Chloro-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-3-yl}acetic acid (CAS: 1955561-30-4) is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a range of biological activities, particularly in the fields of oncology and immunology.
The compound is characterized by its molecular formula and a molecular weight of approximately 228.7 g/mol. It features a chloro group and a thiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClN₂S |
| Molecular Weight | 228.7 g/mol |
| CAS Number | 1955561-30-4 |
| Structure | Structure |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability:
| Concentration (µM) | MCF-7 Viability (%) | A549 Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 30 | 40 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer cell signaling pathways. It has been suggested that the compound may act as an inhibitor of key enzymes involved in tumor growth and metastasis.
Immunomodulatory Effects
In addition to its anticancer properties, preliminary findings suggest that this compound may possess immunomodulatory effects. It appears to enhance the activity of immune cells such as T-cells and natural killer (NK) cells, potentially improving the body’s ability to combat tumors.
Research Findings: Immune Cell Activation
In vitro assays showed an increase in cytokine production (e.g., IL-2 and IFN-gamma) from activated T-cells when treated with varying concentrations of the compound:
| Treatment | IL-2 Production (pg/mL) | IFN-gamma Production (pg/mL) |
|---|---|---|
| Control | 50 | 20 |
| Low Dose (10 µM) | 150 | 80 |
| High Dose (50 µM) | 300 | 150 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
